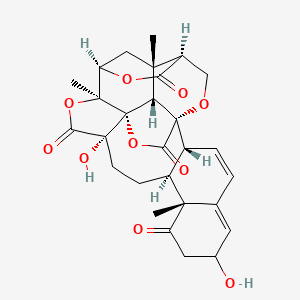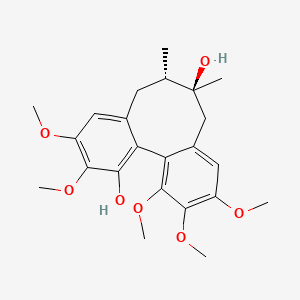
Etilefrin-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrin Hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research and analysis. Etilefrin itself is a sympathomimetic medication used to treat orthostatic hypotension by acting as an adrenergic receptor agonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Etilefrin Hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours.
Hydrochlorination: Hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Catalytic Hydrogenation: The hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The product is crystallized, separated, and washed to obtain Etilefrin Hydrochloride.
Industrial Production Methods
The industrial production of Etilefrin Hydrochloride follows similar steps but on a larger scale, ensuring high yield and purity with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxymandelic acid .
Aplicaciones Científicas De Investigación
Etilefrin-d5 Hydrochloride is used in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
Etilefrin-d5 Hydrochloride acts as an adrenergic agonist, primarily interacting with alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased blood pressure. The compound stimulates both alpha and beta-adrenergic receptors, increasing cardiac output, stroke volume, and venous return .
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: Another adrenergic agonist used as a decongestant.
Epinephrine: A hormone and neurotransmitter with similar adrenergic activity.
Norfenefrine: A sympathomimetic agent with similar pharmacological effects.
Uniqueness
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
Propiedades
Fórmula molecular |
C10H16ClNO2 |
|---|---|
Peso molecular |
222.72 g/mol |
Nombre IUPAC |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
Clave InChI |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
SMILES canónico |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


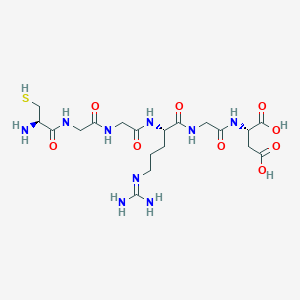
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
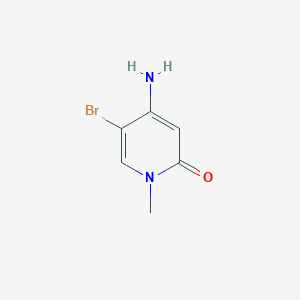
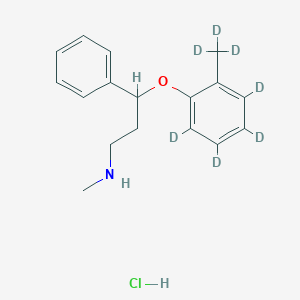
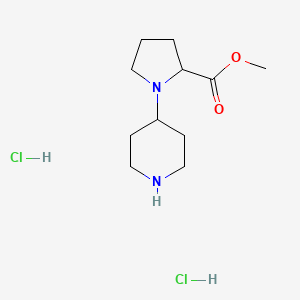
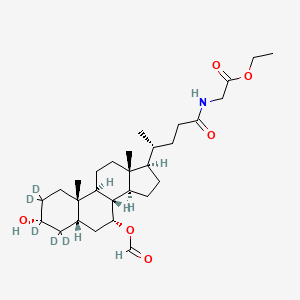
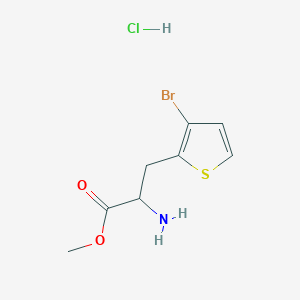


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

